N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with furan, dimethoxy, and tetrahydropyran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: The starting material, 2,3-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)amine to form the benzamide core.
Substitution Reactions: The furan and tetrahydropyran groups are introduced through nucleophilic substitution reactions under controlled conditions, often using base catalysts and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The benzamide core can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and catalysts like palladium.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like ether.
Substitution: Sodium hydride, potassium carbonate, and solvents like dimethylformamide.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting transcription factors and gene expression profiles.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzamide: Similar structure with a trifluoromethoxy group.
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-methoxybenzamide: Similar structure with a single methoxy group.
Uniqueness
N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(oxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-17-7-3-6-16(18(17)23-2)19(21)20(13-15-5-4-10-25-15)14-8-11-24-12-9-14/h3-7,10,14H,8-9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSFVPHKGSFFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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